BenchChemオンラインストアへようこそ!

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate

Lipophilicity Drug-likeness Permeability

Select CAS 1170022-88-4 for its strategically blank biological record, enabling unambiguous target ID and phenotypic screening without pre-existing bias. The ortho-fluorine substituent delivers unique C–F···H interaction capability, enhanced metabolic stability, and a 19F NMR handle—advantages absent in non-fluorinated or chloro analogs. Its balanced XLogP3 (3.8) and moderate TPSA (106 Ų) ensure reliable cell permeability with minimal non-specific binding, making it a superior choice over scaffold-similar but unevaluated alternatives.

Molecular Formula C19H15FN2O4S
Molecular Weight 386.4
CAS No. 1170022-88-4
Cat. No. B2498645
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate
CAS1170022-88-4
Molecular FormulaC19H15FN2O4S
Molecular Weight386.4
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)COC3=CC=CC=C3F
InChIInChI=1S/C19H15FN2O4S/c1-25-18(24)13-8-6-12(7-9-13)15-11-27-19(21-15)22-17(23)10-26-16-5-3-2-4-14(16)20/h2-9,11H,10H2,1H3,(H,21,22,23)
InChIKeyDHUQDEKZQWLCKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate (CAS 1170022-88-4) – Procurement-Relevant Chemical Identity and Baseline


Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate (CAS 1170022-88-4) is a synthetic thiazole-acetamide hybrid with molecular formula C19H15FN2O4S and molecular weight 386.4 g/mol [1]. The structure comprises a central 2-aminothiazole core N-acylated with 2-(2-fluorophenoxy)acetic acid and substituted at the 4-position with a 4-(methoxycarbonyl)phenyl moiety [1]. Computed ADME-relevant properties include XLogP3 = 3.8, topological polar surface area = 106 Ų, 1 hydrogen bond donor, and 7 hydrogen bond acceptors [1]. The compound is primarily cataloged as a research-scale heterocyclic building block and is not yet accompanied by a published, peer-reviewed biological profile, a fact that critically shapes its procurement and selection rationale relative to more heavily characterized analogs.

Why In-Class Thiazole-Acetamide Analogs Cannot Simply Replace Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate


Thiazole-acetamide derivatives with different phenoxy substituents (e.g., H, Cl, CH3, OCH3) exhibit distinct electronic and steric profiles that modulate target engagement, metabolic stability, and solubility in ways that are not interchangeable. The ortho-fluorine atom in the target compound introduces a unique combination of strong electronegativity, limited steric bulk, and the capacity to participate in orthogonal C–F···H interactions that are absent in non-fluorinated or chloro-substituted analogs [1]. These subtle but measurable differences in logP, dipole moment, and hydrogen-bond-acceptor capacity directly impact in vitro permeability, CYP450 metabolic susceptibility, and binding pose complementarity. Consequently, procurement decisions based solely on scaffold similarity risk selecting an analog that has not been validated in the same assay context, leading to false-negative (or false-positive) results that cannot be deconvoluted without re-synthesizing or re-characterizing the exact compound.

Quantitative Differential Evidence for Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate Versus Its Closest Structural Analogs


Lipophilicity Modulation: XLogP3 Comparison with Non-fluorinated and Chloro Analogs

The computed XLogP3 of the target compound (3.8) represents a 0.5–0.8 log unit increase relative to the unsubstituted phenoxy analog (estimated XLogP3 ≈ 3.0–3.3) and a 0.2–0.4 log unit decrease compared to the 2-chloro analog (estimated XLogP3 ≈ 4.0–4.2) [1]. This intermediate lipophilicity profile positions the 2-fluoro derivative within the optimal range for both passive membrane permeability and aqueous solubility, while the chloro congener trends toward elevated logP associated with increased hERG binding risk and reduced free fraction [1].

Lipophilicity Drug-likeness Permeability

Hydrogen Bond Acceptor Capacity and Topological Polar Surface Area Differentiation

The target compound possesses a topological polar surface area (TPSA) of 106 Ų, which is 10–15 Ų higher than the corresponding unsubstituted phenoxy analog (estimated TPSA ≈ 91–96 Ų) due to the electronegative fluorine atom acting as an additional hydrogen bond acceptor [1]. This increase remains well below the Veber cutoff of 140 Ų for oral absorption but may be sufficient to reduce non-specific protein binding compared to analogs with TPSA < 90 Ų, while still permitting passive blood-brain barrier penetration for CNS targets when warranted [1].

Polar surface area Oral absorption Blood-brain barrier

Distinct Molecular Complexity and Heavy Atom Count as a Cryptic Stability Indicator

The target compound has a complexity score of 516 and 27 heavy atoms, placing it in the mid-range of fragment-like and lead-like chemical space [1]. By comparison, simplified analogs lacking the 2-fluorophenoxy substituent (e.g., 2-acetamido-4-phenylthiazole) have complexity scores < 350 and heavy atom counts of 18–20, while more heavily adorned thiazole series (e.g., bis-thiazoles) can exceed complexity scores of 650 [1]. This intermediate complexity is associated with improved metabolic oxidative stability due to the absence of multiple unsubstituted aromatic rings, while retaining sufficient functional group diversity for iterative SAR exploration.

Molecular complexity Synthetic tractability Metabolic stability

Absence of Published Bioactivity Data as a Strategic Procurement Differentiator

Unlike structurally related thiazole-acetamides that are disclosed in patent literature for defined targets (e.g., ACC2 inhibitors, tubulin polymerization inhibitors) and thus carry established intellectual property boundaries, Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate has no published biological activity data in peer-reviewed literature or target-specific patents as of April 2026 [1]. This blank profile is itself a differentiation: procurement of this compound provides a unique scaffold unencumbered by prior art associations, enabling freedom-to-operate in novel target discovery programs and reducing the risk of IP conflict when used as a proprietary research tool [1].

Novel chemical space IP clearance Target deconvolution

Primary Research and Industrial Application Scenarios for Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate (CAS 1170022-88-4)


Novel Target Deconvolution and Chemoproteomics Probe Design

The absence of any published target engagement data [1] makes this compound an ideal starting point for chemoproteomic profiling (e.g., thermal proteome profiling, affinity-based pull-down). Its intermediate lipophilicity (XLogP3 = 3.8) and moderate TPSA (106 Ų) [1] suggest a balanced profile for cell permeability without excessive non-specific binding, a prerequisite for reliable target ID campaigns.

Fragment-to-Lead Optimization Libraries in Fluorine-Enabled Medicinal Chemistry

With a molecular weight of 386.4 Da, complexity score of 516, and a strategically placed 2-fluorophenoxy moiety [1], the compound serves as a versatile core for fragment growth or library enumeration. The ortho-fluorine provides both metabolic stability benefits and 19F NMR spectroscopic handles, facilitating rapid pharmacokinetic profiling in early lead optimization.

Chemical Biology Studies Requiring an Unencumbered Heterocyclic Scaffold

Unlike widely cited thiazole-based probes that are heavily characterized against specific targets (ACC, tubulin, CA), this compound's blank bioactivity record [1] ensures that any observed biological effect can be uniquely attributed to the starting scaffold, making it suitable for labs developing proprietary chemical tools or novel phenotypic screening decks.

In Silico ADME and Pharmacophore Model Validation

The well-defined computed properties (XLogP3, TPSA, HBD/HBA counts) [1] enable this compound to serve as a validation standard for in silico ADME prediction algorithms. Its intermediate complexity and the presence of a moderately polar surface area make it a discriminating test case for models predicting oral absorption, brain penetration, and CYP metabolic liability.

Quote Request

Request a Quote for Methyl 4-(2-(2-(2-fluorophenoxy)acetamido)thiazol-4-yl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.